Evidence Item 1: Requirement as a Key Intermediate in Patented VAP-1 Inhibitor Synthesis
This compound is explicitly required as a starting material in the synthetic route for glycine-based VAP-1 inhibitors claimed in US20120184520A1 [1]. The patent discloses that compounds synthesized from this intermediate exhibit potent VAP-1 inhibitory activity and are useful for preventing or treating VAP-1-related diseases including diabetic nephropathy and diabetic macular edema [1]. Unlike generic piperazine derivatives, this compound's specific 3-methylpyridin-2-yl substitution and Boc-protected piperazine core are integral to the patented synthetic pathway [1].
| Evidence Dimension | Role in patented synthetic route for VAP-1 inhibitors |
|---|---|
| Target Compound Data | Required as a reaction component in US20120184520A1 glycine compound synthesis |
| Comparator Or Baseline | Unsubstituted pyridinyl-piperazine analogs — no patent claims identified for VAP-1 inhibitor synthesis |
| Quantified Difference | Binary (required vs. not specified in patent) |
| Conditions | Patent US20120184520A1; synthetic route using 2-methyl-6-chloropyridine and N-Boc-piperazine in toluene with palladium catalyst |
Why This Matters
Procurement of this specific intermediate is non-negotiable for replicating the patented synthetic route to VAP-1 inhibitors; substituting with a generic analog invalidates the established methodology.
- [1] US20120184520A1 — Glycine Compound. United States Patent Application Publication, 2012. View Source
